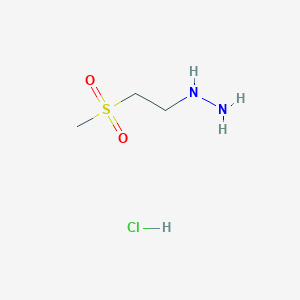
12-Azido-1-dodecanol
Vue d'ensemble
Description
12-Azido-1-dodecanol: is a chemical compound with the molecular formula C12H25N3O and a molecular weight of 227.35 g/mol . It features an azide group (-N3) and a hydroxyl group (-OH) linked to a long dodecyl carbon chain. This compound is primarily used in scientific research and exhibits high versatility due to its unique functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 12-Azido-1-dodecanol typically begins with 1-dodecanol.
Azidation Reaction: The hydroxyl group of 1-dodecanol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azide group in 12-Azido-1-dodecanol can undergo substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Common Reagents and Conditions:
Substitution: Copper(I) catalysts in click chemistry.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Major Products:
Substitution: Triazoles.
Reduction: 12-Amino-1-dodecanol.
Oxidation: 12-Azido-1-dodecanal.
Applications De Recherche Scientifique
Chemistry:
Biology:
Membrane Studies: The long dodecyl chain aids in the interaction with biological membranes, making it useful in studying membrane dynamics and protein-lipid interactions.
Medicine:
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of 12-Azido-1-dodecanol primarily involves its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages.
Hydroxyl Group: Can be modified to introduce other functional groups or enhance solubility.
Molecular Targets and Pathways:
Bioconjugation: Targets biomolecules like proteins and antibodies.
Membrane Interaction: Interacts with lipid bilayers, affecting membrane fluidity and protein function.
Comparaison Avec Des Composés Similaires
1-Dodecanol: Lacks the azide group, making it less versatile for bioconjugation.
12-Bromo-1-dodecanol: Contains a bromine atom instead of an azide group, leading to different reactivity and applications.
12-Amino-1-dodecanol: The reduced form of 12-Azido-1-dodecanol, used in different chemical contexts.
Propriétés
IUPAC Name |
12-azidododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-16/h16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIPTPJYKXUCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)
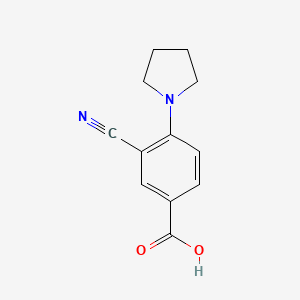
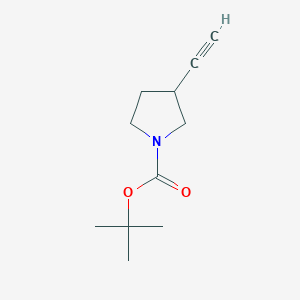
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)



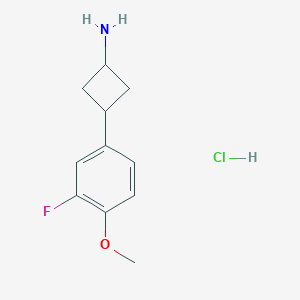


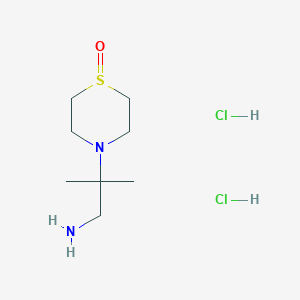
amine hydrochloride](/img/structure/B1442928.png)
